molecular formula C7H6CaNO2+ B12683097 calcium;2-aminobenzoate CAS No. 14342-65-5

calcium;2-aminobenzoate

Cat. No.: B12683097
CAS No.: 14342-65-5
M. Wt: 176.21 g/mol
InChI Key: OXYJRVWQFJJVLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;2-aminobenzoate, also known as calcium anthranilate, is a compound formed by the combination of calcium ions and 2-aminobenzoate ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The 2-aminobenzoate ion is derived from anthranilic acid, which is an aromatic amine and a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;2-aminobenzoate can be synthesized through a reaction between calcium salts and 2-aminobenzoic acid. One common method involves the reaction of calcium carbonate or calcium hydroxide with 2-aminobenzoic acid in an aqueous solution. The reaction typically proceeds as follows:

CaCO3+2C7H7NO2Ca(C7H6NO2)2+H2O+CO2\text{CaCO}_3 + 2\text{C}_7\text{H}_7\text{NO}_2 \rightarrow \text{Ca(C}_7\text{H}_6\text{NO}_2\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 CaCO3​+2C7​H7​NO2​→Ca(C7​H6​NO2​)2​+H2​O+CO2​

In this reaction, calcium carbonate reacts with 2-aminobenzoic acid to form this compound, water, and carbon dioxide. The reaction is usually carried out at room temperature and can be facilitated by stirring and maintaining a slightly acidic to neutral pH.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade calcium carbonate and 2-aminobenzoic acid. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The product is then purified through filtration, washing, and drying to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group in 2-aminobenzoate can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can undergo reduction reactions, particularly the nitro derivatives, to form amines.

    Substitution: The aromatic ring in 2-aminobenzoate can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Nitro-2-aminobenzoate or nitroso-2-aminobenzoate.

    Reduction: Amino derivatives of 2-aminobenzoate.

    Substitution: Various substituted 2-aminobenzoates depending on the electrophile used.

Scientific Research Applications

Calcium;2-aminobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination complexes.

    Biology: Studied for its potential role in metabolic pathways and as a building block for natural products.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calcium;2-aminobenzoate involves its interaction with biological molecules and pathways. The 2-aminobenzoate ion can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction. The calcium ion plays a role in stabilizing the structure and enhancing the solubility of the compound.

Comparison with Similar Compounds

Calcium;2-aminobenzoate can be compared with other similar compounds, such as:

    Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.

    Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic with a longer duration of action.

    Tetracaine: A more potent local anesthetic derived from p-aminobenzoic acid.

    Butamben: An ester of p-aminobenzoic acid, used for its anesthetic properties.

Uniqueness

This compound is unique due to its combination of calcium ions and 2-aminobenzoate ions, which imparts specific chemical and biological properties. The presence of calcium enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

14342-65-5

Molecular Formula

C7H6CaNO2+

Molecular Weight

176.21 g/mol

IUPAC Name

calcium;2-aminobenzoate

InChI

InChI=1S/C7H7NO2.Ca/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+2/p-1

InChI Key

OXYJRVWQFJJVLQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Ca+2]

Related CAS

118-92-3 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.